molecular formula C7H13NO B14866401 2-Cyclopropyl-2-methylpropanamide

2-Cyclopropyl-2-methylpropanamide

Cat. No.: B14866401
M. Wt: 127.18 g/mol
InChI Key: PWHDDTREYBYJAJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group and a methyl group attached to the same carbon atom, which is further bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methylpropanamide typically involves the reaction of cyclopropylmethyl ketone with ammonia or an amine under appropriate conditions. One common method involves the use of methoxymethyl triphenylphosphonium phosphorus chloride in the presence of an alkali to generate the intermediate, which is then hydrolyzed to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

2-Cyclopropyl-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methyl groups can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the amide group.

    2-Methylpropanamide: Similar but without the cyclopropyl group.

    Cyclopropylcarboxamide: Contains a cyclopropyl group but differs in the position of the amide group.

Uniqueness

2-Cyclopropyl-2-methylpropanamide is unique due to the combination of the cyclopropyl and methyl groups attached to the same carbon atom, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-cyclopropyl-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHDDTREYBYJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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